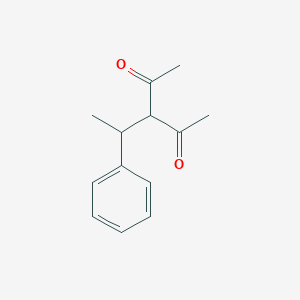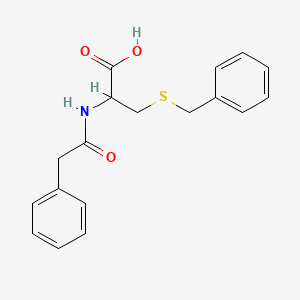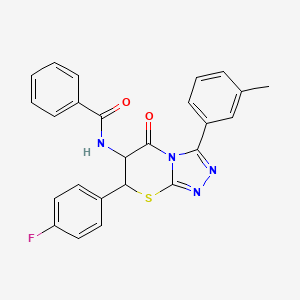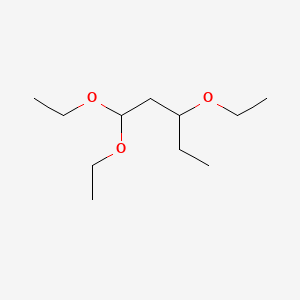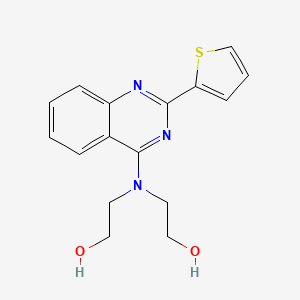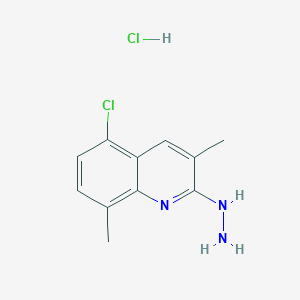
2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride is a chemical compound with the molecular formula C11H13Cl2N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride typically involves the reaction of 5-chloro-3,8-dimethylquinoline with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazino and quinoline moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
7-chloro-3,8-dimethylquinoline: A related compound with similar structural features but lacking the hydrazino group.
2-chloroquinoline: Another quinoline derivative with different substituents.
Uniqueness
2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride is unique due to the presence of both hydrazino and chloro substituents on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propiedades
Número CAS |
1172770-99-8 |
|---|---|
Fórmula molecular |
C11H13Cl2N3 |
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
(5-chloro-3,8-dimethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-6-3-4-9(12)8-5-7(2)11(15-13)14-10(6)8;/h3-5H,13H2,1-2H3,(H,14,15);1H |
Clave InChI |
QXZFEOGXXRWJQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)NN)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)

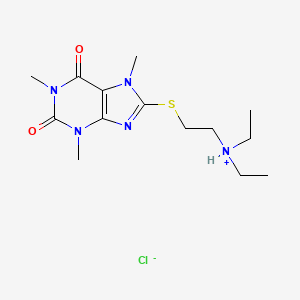


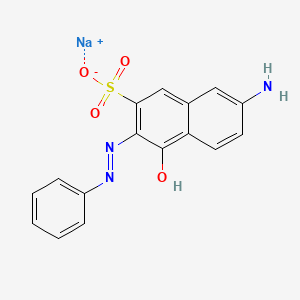
![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
